MCPB-sodium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

MCPB-sodium can be synthesized by reacting 4-chloro-2-methylphenol with butyric acid in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction typically involves heating the mixture to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes steps such as:

Esterification: Reacting 4-chloro-2-methylphenol with butyric acid.

Neutralization: Adding sodium hydroxide to form the sodium salt.

Purification: Removing impurities through filtration and crystallization.

化学反応の分析

Types of Reactions

MCPB-sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution.

Major Products Formed

Oxidation: Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid.

Reduction: Formation of 4-(4-chloro-2-methylphenoxy)butanol.

Substitution: Formation of 4-(4-iodo-2-methylphenoxy)butanoic acid.

科学的研究の応用

Agricultural Applications

MCPB-sodium is predominantly utilized as a herbicide for controlling broadleaf weeds in various crops, particularly in pea cultivation .

- Usage Statistics : Approximately 7,000 pounds of this compound are applied annually to fresh/green/sweet peas in the United States, with applications decreasing from previous years due to shifts in agricultural practices .

- Application Rates : The typical application rate for peas is around 1.5 pounds per acre .

Table 1: Application Overview of this compound

| Crop Type | Application Rate (lb ae/A) | Percent Crop Treated |

|---|---|---|

| Fresh/Green Peas | 1.5 | ~15% |

| Other Pea Varieties | <0.5 | <2.5% |

Ecotoxicological Impact

This compound exhibits varying levels of toxicity to different organisms based on exposure type and duration.

- Aquatic Toxicity : The compound is considered moderately toxic to fish and aquatic invertebrates, with significant effects noted on growth and reproduction . The half-life of MCPB in water is approximately 4-9 days before it degrades to MCPA (4-chloro-2-methylphenoxy)acetic acid .

Table 2: Toxicity Profile of this compound

| Organism Type | Toxicity Measure | Result |

|---|---|---|

| Fish | Acute Toxicity (LD50) | 3.9 mg ae/L |

| Birds | Acute Oral Toxicity (LD50) | 257 mg ae/kg-bw |

| Aquatic Plants | Frond Number Reduction | Significant Effects |

Environmental Fate

The environmental fate of this compound has been studied extensively, revealing its stability and degradation patterns in various conditions.

- Soil Half-Life : In aerobic conditions, MCPB has a half-life of approximately 78 days, while under anaerobic conditions, it is about 34 days .

- Degradation Products : Major transformation products include MCPA and other phenolic compounds, which can persist in the environment .

Table 3: Environmental Degradation of this compound

| Condition | Half-Life (Days) | Major Degradates |

|---|---|---|

| Aerobic Soil | 78 | MCPA |

| Anaerobic Soil | 34 | MCPA |

| Aquatic Conditions | 4-9 | MCPA |

Case Studies

Several studies have documented the effects and applications of this compound in real-world scenarios.

- Case Study on Peas : Research indicated that applying this compound at recommended rates effectively controlled broadleaf weed populations without significant adverse effects on crop yields or non-target species .

- Environmental Risk Assessments : Assessments conducted by the EPA highlighted that while this compound poses some risk to aquatic organisms, its application in controlled agricultural settings mitigates potential negative impacts on ecosystems .

作用機序

MCPB-sodium exerts its herbicidal effects by mimicking natural plant hormones called auxins. It disrupts normal plant growth processes, leading to uncontrolled and abnormal growth, ultimately causing the death of the targeted weeds . The molecular targets include auxin receptors and pathways involved in cell elongation and division .

類似化合物との比較

Similar Compounds

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar applications.

MCPA (2-methyl-4-chlorophenoxyacetic acid): Structurally similar and used for similar purposes.

Uniqueness

MCPB-sodium is unique due to its specific application in pea crops and its effectiveness against a broad spectrum of weeds. Its sodium salt form enhances its solubility and ease of application compared to other similar compounds .

生物活性

MCPB-sodium, a sodium salt of the herbicide MCPB (4-chloro-2-methylphenoxy) butanoic acid, has garnered attention for its biological activity, particularly in relation to its effects on plants and potential toxicity in non-target organisms. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound primarily functions as a plant growth regulator by mimicking the action of auxins, which are natural plant hormones that regulate growth. The compound promotes abnormal growth patterns in target plants, leading to herbicidal effects. The mechanism involves:

- Disruption of Auxin Homeostasis : this compound interferes with the normal signaling pathways of auxins in plants, leading to uncontrolled cell elongation and division.

- Inhibition of Photosynthesis : Studies have indicated that MCPB can affect chlorophyll synthesis and photosynthetic efficiency in sensitive plant species.

Toxicity Profiles

This compound exhibits varying levels of toxicity depending on the organism and exposure route. Below is a summary table detailing the acute toxicity profiles based on various studies.

| Study Type | Species | LD50 (mg/kg) | Toxicity Category |

|---|---|---|---|

| Acute Oral Toxicity | Rat | 1570 | III |

| Acute Dermal Toxicity | Rabbit | >2000 | Not classified |

| Inhalation Toxicity | Rat | >4.5 mg/L | Not classified |

| Eye Irritation | Rabbit | Moderate | Moderate irritation |

The acute oral LD50 for this compound in rats is reported to be around 1570 mg/kg, indicating moderate toxicity. The compound is not a dermal sensitizer but causes moderate eye irritation .

Case Studies

- Plant Metabolism Studies : Research has shown that this compound undergoes metabolic transformations in plants such as peas. It is metabolized into various metabolites that can affect plant physiology and growth patterns .

- Toxicological Evaluations : A significant study highlighted the developmental effects of this compound when administered to pregnant rats and rabbits. Observations included reduced skeletal ossification and cranio-facial malformations in offspring at certain exposure levels . This study underscores the importance of evaluating potential risks associated with herbicide exposure during critical developmental periods.

- Ecotoxicological Assessments : Ecotoxicological studies have evaluated the impact of this compound on aquatic organisms. The findings suggest that while it poses low risks to mammals, its effects on aquatic life need further investigation due to potential bioaccumulation and toxicity at higher trophic levels .

Research Findings

Recent research has focused on understanding the broader implications of this compound's biological activity:

- Hormonal Disruption : Studies indicate that this compound can disrupt not only auxin signaling but also other hormonal pathways in plants, leading to complex growth responses that may enhance susceptibility to environmental stressors.

- Synergistic Effects : When combined with other agrochemicals, this compound may exhibit synergistic effects that amplify its herbicidal properties or increase toxicity to non-target species.

特性

CAS番号 |

6062-26-6 |

|---|---|

分子式 |

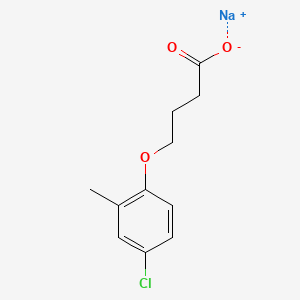

C11H13ClNaO3 |

分子量 |

251.66 g/mol |

IUPAC名 |

sodium;4-(4-chloro-2-methylphenoxy)butanoate |

InChI |

InChI=1S/C11H13ClO3.Na/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14;/h4-5,7H,2-3,6H2,1H3,(H,13,14); |

InChIキー |

RWTBDNHSNPNFBH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)[O-].[Na+] |

正規SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)O.[Na] |

Key on ui other cas no. |

6062-26-6 |

ピクトグラム |

Irritant |

関連するCAS |

94-81-5 (Parent) |

同義語 |

2-methyl-4-chlorophenoxy gamma-butyric acid 2-methyl-4-chlorophenoxy gamma-butyric acid, sodium salt 4-(4-chloro-2-methylphenoxy)butyric acid MCPB MCPB-sodium Tropotox |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。